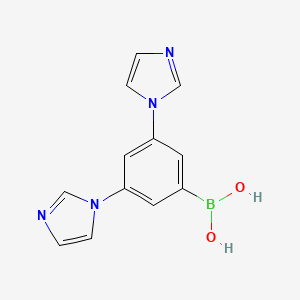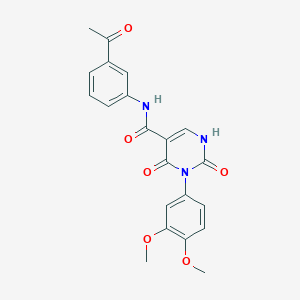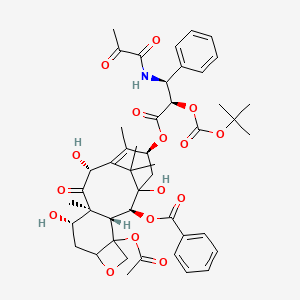
(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring two imidazole groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid typically involves the formation of the imidazole rings followed by their attachment to the phenyl ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
the synthesis of imidazole derivatives generally involves scalable processes that can be adapted for large-scale production, such as microwave-assisted synthesis and solvent-free reactions .
化学反应分析
Types of Reactions
(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds .
科学研究应用
Chemistry
In chemistry, (3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine
The imidazole moiety is known for its presence in various pharmaceuticals. Therefore, this compound could be explored for its potential medicinal properties, including antimicrobial and anticancer activities .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the creation of materials with specific properties .
作用机制
The mechanism of action of (3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The imidazole rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole: This compound features a similar imidazole structure but with additional triazole rings.
Uniqueness
(3,5-Di(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both boronic acid and imidazole groups, which provide a combination of reactivity and binding properties not commonly found in other compounds. This dual functionality makes it a versatile reagent in both synthetic and research applications .
属性
IUPAC Name |
[3,5-di(imidazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN4O2/c18-13(19)10-5-11(16-3-1-14-8-16)7-12(6-10)17-4-2-15-9-17/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOBNUHFJQZJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)
![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)
![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093212.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
![2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14093229.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093233.png)

![5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14093246.png)
![6-Benzyl-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14093248.png)
![5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14093249.png)

![3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)
